molecular formula C16H23N5O B2625181 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea CAS No. 2034267-66-6

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea

Cat. No.: B2625181
CAS No.: 2034267-66-6
M. Wt: 301.394
InChI Key: CZMIQFLVMOMDQD-UHFFFAOYSA-N
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Description

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is a synthetic organic compound featuring a 1,2,3-triazole heterocycle core. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its stability under acidic and basic conditions, favorable bioavailability, and capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This ring system is capable of interacting with a variety of receptors and enzymes and is found in molecules with a broad spectrum of important biological activities, including antifungal, antibiotic, anticancer, and antiviral properties . Compounds containing the 1,2,3-triazole moiety have been extensively investigated as potential therapeutics for neurodegenerative diseases. Research has shown that this scaffold can exhibit inhibitory activity against key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical in the hydrolysis of the acetylcholine neurotransmitter, and their inhibition is a validated therapeutic strategy for temporarily alleviating the symptoms of conditions like Alzheimer's disease . The specific research value of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea lies in its hybrid structure, which combines the 1,2,3-triazole ring with a urea linker and phenethyl group. This architecture makes it a compound of significant interest for further investigation in hit-to-lead optimization campaigns, particularly in the discovery of novel small molecule inhibitors for biochemical and neurological research. Researchers can utilize this chemical to explore structure-activity relationships, probe enzyme active sites, and develop new multi-targeted directed ligands. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-13(2)15(12-21-18-10-11-19-21)20-16(22)17-9-8-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H2,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMIQFLVMOMDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Butan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable butan-2-yl halide under basic conditions.

    Formation of the Phenethylurea Moiety: This can be done by reacting phenethylamine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenethylurea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: The compound can serve as a probe for studying biological processes involving triazole-containing molecules.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenethylurea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives from the evidence:

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Biological Relevance Reference
Target Compound Urea + 2H-1,2,3-triazole 3-Methylbutan-2-yl, phenethyl ~350 (estimated) Not reported Potential kinase/antifungal N/A
1-Ethyl-3-(3-methyl-1-phenylpyrazol-4-ylmethyl)urea (9a) Urea + pyrazole Ethyl, phenylpyrazole 298.35 145–147 Unspecified (structural study) [1]
Fluconazole-based thiadiazol-urea (8a-r) Urea + thiadiazole + triazole 2,4-Difluorophenyl, thiadiazole ~450–500 Not reported Antifungal (in vitro/vivo) [3]
Triazine-triazole-urea (IJCER) Urea + triazine + triazole Methoxyphenyl, thiourea ~500–550 Not reported Enhanced biodynamic activity [5]
Imidazole-triazole-urea (C19/C20) Urea + imidazole + triazole Trifluoromethoxyphenyl, imidazolidine ~450–500 Not reported Patent-derived (unspecified) [7]

Key Differences

  • Triazole Orientation: The target compound’s 2H-1,2,3-triazole (non-annulated) differs from the 1H-1,2,4-triazole in and . The 1,2,3-triazole’s tautomeric stability and hydrogen-bonding capacity may influence target binding compared to 1,2,4-triazoles .
  • Pharmacophore Hybridization : Unlike fluconazole derivatives (), which prioritize thiadiazole-triazole synergy for antifungal activity, the target compound’s phenethyl-urea moiety may favor kinase or protease inhibition.

Biological Activity

1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea is a compound that belongs to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which contributes to its stability and reactivity. The presence of the phenethylurea moiety enhances its biological interactions through hydrogen bonding and π-stacking. The chemical formula is C15H20N4O2C_{15}H_{20}N_4O_2, and its molecular weight is 292.35 g/mol.

PropertyValue
IUPAC Name1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea
Molecular FormulaC15H20N4O2C_{15}H_{20}N_4O_2
Molecular Weight292.35 g/mol
CAS Number2034406-98-7

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea show effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is primarily attributed to the disruption of cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. For instance, molecular docking studies have shown that these compounds can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells. Notably, compounds with similar structures have exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HepG2 .

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-71.1
HCT-1162.6
HepG21.4

The biological activity of 1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenethylurea involves several key interactions at the molecular level:

  • Enzyme Inhibition : The compound inhibits enzymes involved in nucleic acid synthesis.
  • Cell Signaling Modulation : It modulates various signaling pathways that control cell growth and apoptosis.
  • Interaction with Biomolecules : Through hydrogen bonding and π-stacking interactions with proteins and nucleic acids, it alters cellular functions.

Case Studies

A study published in Pharmaceutical Research highlighted the synthesis and evaluation of various triazole derivatives for their anticancer activity. Among these derivatives, those containing the triazole moiety demonstrated superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics .

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. Results indicated that certain modifications in the triazole structure significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

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